molecular formula C23H34N4O7S B15192759 Butyloxycarbonyl-cholecystokinin (31-33) amide CAS No. 5920-14-9

Butyloxycarbonyl-cholecystokinin (31-33) amide

Cat. No.: B15192759
CAS No.: 5920-14-9
M. Wt: 510.6 g/mol
InChI Key: HWFGIKNBBLMMFM-ULQDDVLXSA-N
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Description

Butyloxycarbonyl-cholecystokinin (31-33) amide is a peptide fragment derived from the peptide hormone cholecystokinin.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyloxycarbonyl-cholecystokinin (31-33) amide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Attachment of the first amino acid: The first amino acid is attached to a resin through its carboxyl group.

    Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyloxycarbonyl-cholecystokinin (31-33) amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyloxycarbonyl-cholecystokinin (31-33) amide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sequence and its ability to induce panic attacks, making it a valuable tool in anxiety research .

Properties

CAS No.

5920-14-9

Molecular Formula

C23H34N4O7S

Molecular Weight

510.6 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C23H34N4O7S/c1-23(2,3)34-22(33)27-15(10-11-35-4)20(31)26-17(13-18(28)29)21(32)25-16(19(24)30)12-14-8-6-5-7-9-14/h5-9,15-17H,10-13H2,1-4H3,(H2,24,30)(H,25,32)(H,26,31)(H,27,33)(H,28,29)/t15-,16-,17-/m0/s1

InChI Key

HWFGIKNBBLMMFM-ULQDDVLXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)N

Origin of Product

United States

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